2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole
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Overview
Description
2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure. This compound is part of a broader class of molecules known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, and antineoplastic drugs .
Mode of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities . The compound’s interaction with its targets likely leads to these observed effects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular formula of the compound is c10h10n4os2, with an average mass of 266343 Da . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole: Another heterocyclic compound with similar biological activities.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
Uniqueness
What sets 2-(ethylsulfanyl)-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3,4-oxadiazole apart is its unique combination of sulfur, nitrogen, and oxygen atoms, which contribute to its diverse reactivity and broad spectrum of biological activities .
Properties
IUPAC Name |
2-ethylsulfanyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-3-16-10-13-12-8(15-10)7-6(2)11-9-14(7)4-5-17-9/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIBIXBOPRVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=C(N=C3N2C=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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